N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide, also known as AFE-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AFE-1 belongs to the class of piperazine derivatives and is synthesized using a multi-step process.
Mécanisme D'action
The exact mechanism of action of N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This dual action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide can modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in regulating mood, motivation, and reward. N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide has several advantages as a research tool, including its high affinity towards the serotonin 5-HT1A receptor and its ability to modulate the activity of the dopamine D2 receptor. However, the compound has limitations, including its low solubility and poor bioavailability, which may affect its efficacy in vivo.
Orientations Futures
Further research is needed to fully understand the mechanism of action of N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide and its potential therapeutic applications. Future studies could focus on optimizing the synthesis of the compound to improve its purity and yield, as well as investigating its efficacy in animal models of neurodegenerative disorders. Additionally, the development of more potent and selective derivatives of N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide may lead to the discovery of novel therapeutic agents.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The compound has been found to exhibit significant affinity towards the serotonin 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress. N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in reward and motivation.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN3S/c1-16(23-13-17-10-18(14-23)12-19(11-17)15-23)25-22(28)27-8-6-26(7-9-27)21-4-2-20(24)3-5-21/h2-5,16-19H,6-15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGOQJHKJZQOIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)N4CCN(CC4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Adamantanylethyl)amino][4-(4-fluorophenyl)piperazinyl]methane-1-thione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.